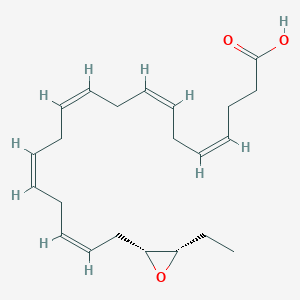
19(R),20(S)-Edp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19®,20(S)-Epoxydocosapentaenoic acid is a bioactive lipid mediator derived from the metabolism of eicosapentaenoic acid, an omega-3 fatty acid. This compound is known for its significant roles in various physiological processes, including anti-inflammatory and cardiovascular protective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 19®,20(S)-Epoxydocosapentaenoic acid typically involves the epoxidation of eicosapentaenoic acid. This can be achieved using various oxidizing agents such as m-chloroperoxybenzoic acid or hydrogen peroxide in the presence of a catalyst like tungsten or molybdenum complexes. The reaction conditions often require a controlled temperature and pH to ensure the selective formation of the desired epoxide.
Industrial Production Methods
Industrial production of 19®,20(S)-Epoxydocosapentaenoic acid may involve biotechnological approaches, including the use of genetically engineered microorganisms capable of converting eicosapentaenoic acid to the epoxide. This method is advantageous due to its specificity and potential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
19®,20(S)-Epoxydocosapentaenoic acid undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols.
Reduction: The epoxide can be reduced to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide under mild conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
19®,20(S)-Epoxydocosapentaenoic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound to study epoxide chemistry and reactivity.
Biology: Investigated for its role in cell signaling and regulation of inflammatory responses.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cardiovascular disorders, and metabolic syndromes.
Industry: Utilized in the development of bioactive compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 19®,20(S)-Epoxydocosapentaenoic acid involves its interaction with specific molecular targets, including enzymes and receptors. It modulates various signaling pathways, leading to anti-inflammatory and cardioprotective effects. The compound is known to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase, thereby reducing the production of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- 19®,20(S)-Epoxyeicosatetraenoic acid
- 19®,20(S)-Epoxyeicosapentaenoic acid
- 19®,20(S)-Epoxydocosatetraenoic acid
Uniqueness
19®,20(S)-Epoxydocosapentaenoic acid is unique due to its specific epoxide structure and the distinct biological activities it exhibits. Compared to other similar compounds, it has a higher potency in modulating inflammatory responses and providing cardiovascular protection.
Properties
Molecular Formula |
C22H32O3 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(4Z,7Z,10Z,13Z,16Z)-18-[(2R,3S)-3-ethyloxiran-2-yl]octadeca-4,7,10,13,16-pentaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-20-21(25-20)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-22(23)24/h3-4,7-10,13-16,20-21H,2,5-6,11-12,17-19H2,1H3,(H,23,24)/b4-3-,9-7-,10-8-,15-13-,16-14-/t20-,21+/m0/s1 |
InChI Key |
OSXOPUBJJDUAOJ-SDRHCZSHSA-N |
Isomeric SMILES |
CC[C@H]1[C@H](O1)C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O |
Canonical SMILES |
CCC1C(O1)CC=CCC=CCC=CCC=CCC=CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


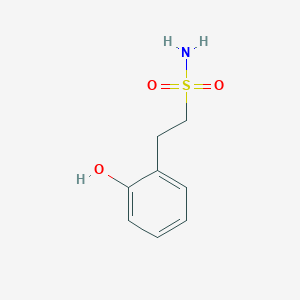
![3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile](/img/structure/B12362419.png)
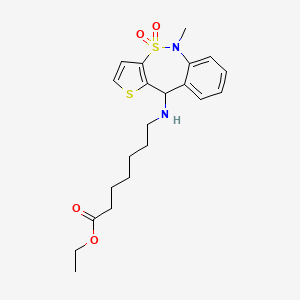
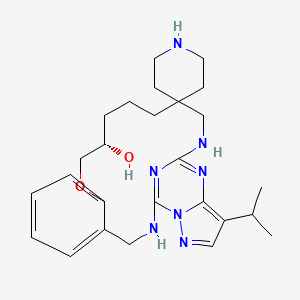
![5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one](/img/structure/B12362443.png)
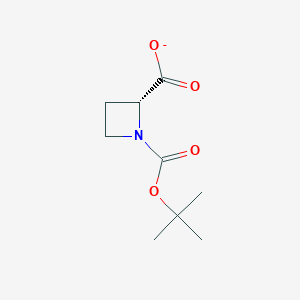

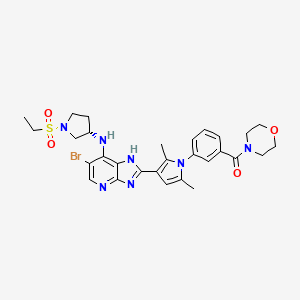
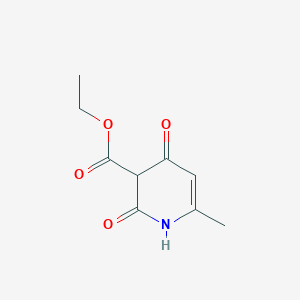
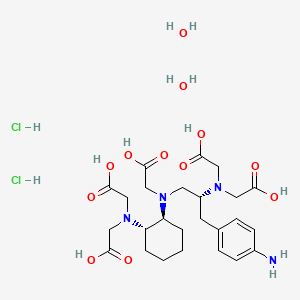
![2-(4-cyclohexylpiperazin-1-yl)-2-[4-[(S)-(4-methoxyphenyl)sulfinyl]phenyl]acetonitrile](/img/structure/B12362470.png)
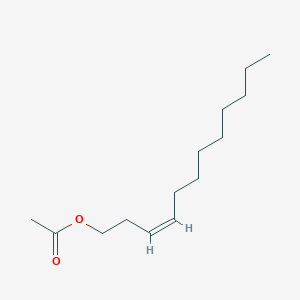
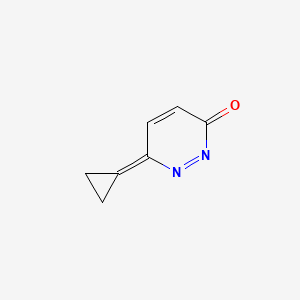
![methyl 1-[[(2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicen-2-yl]carbamoylamino]cyclobutane-1-carboxylate](/img/structure/B12362482.png)
